An In-depth Technical Guide to the Synthesis and Characterization of 2-(Phenylamino)Benzamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Phenylamino)Benzamide
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 2-(Phenylamino)Benzamide. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
2-(Phenylamino)benzamide, a derivative of anthranilamide, serves as a core scaffold in the development of various pharmacologically active compounds. Notably, its derivatives have emerged as promising agents in cancer therapy, exhibiting inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][2][3][4] Understanding the synthesis and physicochemical properties of this foundational molecule is crucial for the design and development of novel therapeutics.
Synthesis of 2-(Phenylamino)Benzamide
The formation of the C-N bond between the phenyl and benzamide moieties is the key step in the synthesis of 2-(Phenylamino)benzamide. This can be achieved through two primary cross-coupling methodologies: the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction).[5][6][7][8]
Ullmann Condensation / Goldberg Reaction
The Ullmann condensation, and specifically the Goldberg reaction for C-N bond formation, provides a classical approach to synthesize 2-(Phenylamino)benzamide. This method typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[5]
Reaction Scheme:
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Route A: 2-Chlorobenzamide reacting with aniline.
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Route B: 2-Aminobenzamide reacting with an aryl halide (e.g., iodobenzene).
Experimental Protocol (Adapted from similar Ullmann Condensations):
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Reactants:
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2-Chlorobenzamide (1 mmol)
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Aniline (1.2 mmol)
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Copper(I) iodide (CuI) (0.1 mmol)
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Potassium carbonate (K₂CO₃) (2 mmol)
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N,N-Dimethylformamide (DMF) (5 mL)
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Procedure:
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A mixture of 2-chlorobenzamide, aniline, CuI, and K₂CO₃ is taken in a round-bottom flask.
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DMF is added as a solvent.
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The reaction mixture is heated to reflux (typically 120-150 °C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured into water.
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The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more efficient method for C-N cross-coupling, utilizing a palladium catalyst with a phosphine ligand.[6][7] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
Reaction Scheme:
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Route A: 2-Bromobenzamide reacting with aniline.
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Route B: 2-Aminobenzamide reacting with an aryl bromide (e.g., bromobenzene).
Experimental Protocol (Adapted from similar Buchwald-Hartwig Aminations):
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Reactants:
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2-Bromobenzamide (1 mmol)
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Aniline (1.2 mmol)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
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Xantphos (0.04 mmol)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol)
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Toluene (5 mL)
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-
Procedure:
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To an oven-dried Schlenk tube are added Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.
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Toluene, 2-bromobenzamide, and aniline are then added sequentially.
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The reaction mixture is heated to 80-110 °C for 8-16 hours.
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Reaction progress is monitored by TLC or GC-MS.
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After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
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The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
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Characterization of 2-(Phenylamino)Benzamide
The synthesized 2-(Phenylamino)benzamide can be characterized by various analytical techniques to confirm its identity, purity, and structure.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available in the search results |
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for 2-(Phenylamino)Benzamide based on the analysis of its structural components and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | singlet | 1H | -NH- (amide proton) |
| ~ 7.0 - 8.0 | multiplet | 9H | Aromatic protons (from both phenyl rings) |
| ~ 5.5 - 6.5 | broad singlet | 2H | -NH₂ (amide protons) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (amide carbonyl) |
| ~ 115 - 150 | Aromatic carbons (from both phenyl rings) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3200 | N-H stretching (amide and amine) |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 1680 - 1640 | C=O stretching (amide I band) |
| ~ 1600 - 1450 | C=C stretching (aromatic) |
| ~ 1550 - 1500 | N-H bending (amide II band) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 212 | [M]⁺ (Molecular ion) |
| Expected fragments | Loss of -NH₂, -CONH₂, and fragmentation of the aromatic rings. |
Biological Activity and Signaling Pathways
Derivatives of 2-(Phenylamino)benzamide have been investigated for their potential as anti-cancer agents. These compounds have been shown to inhibit COX-2 and Topoisomerase I, and modulate key signaling pathways such as NF-κB and STAT3, which are often dysregulated in cancer.[1][2][3][4]
Synthesis Workflow
Caption: Synthetic routes to 2-(Phenylamino)Benzamide.
Inhibition of COX-2 and Downstream Signaling
Caption: Inhibition of the COX-2 signaling pathway.
Modulation of NF-κB and STAT3 Signaling Pathways
Caption: Modulation of NF-κB and STAT3 pathways.
Conclusion
This technical guide has outlined the primary synthetic routes to 2-(Phenylamino)benzamide and provided a summary of its expected physicochemical characteristics. The importance of this scaffold in medicinal chemistry, particularly in the development of anti-cancer agents, has also been highlighted through its interaction with key biological pathways. The provided experimental frameworks and characterization data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel 2-(Phenylamino)benzamide derivatives. Further experimental work is required to determine the precise spectroscopic data and melting point of the parent compound.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
